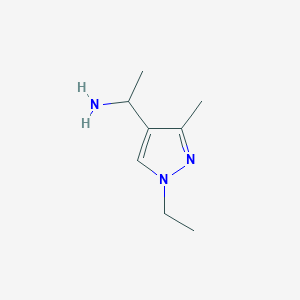

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by an ethyl group at position 1, a methyl group at position 3, and an ethanamine group at position 4 of the pyrazole ring. The molecular formula for this compound is C8H14N2.

准备方法

Synthetic Routes and Reaction Conditions: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with a suitable 1,3-diketone, followed by alkylation and amination reactions. For instance, the reaction of 1-ethyl-3-methyl-1H-pyrazole with ethylamine under controlled conditions can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the ethanamine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Pyrazole N-oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted ethanamine derivatives.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that pyrazole-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Pyrazole derivatives are known to interact with neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases by mitigating oxidative stress and inflammation .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of pyrazole derivatives. Research indicates that these compounds can exhibit antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Materials Science Applications

Catalysis

In materials science, 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine has been explored as a catalyst in various chemical reactions. Its ability to stabilize reaction intermediates makes it a suitable candidate for facilitating organic transformations, such as those involved in the synthesis of complex organic molecules .

Polymer Science

The compound's functional groups allow for incorporation into polymer matrices, enhancing the properties of polymers used in coatings and adhesives. Research suggests that incorporating pyrazole units can improve thermal stability and mechanical strength .

Biochemical Applications

Biochemical Research

As a biochemical agent, this compound is utilized in proteomics research. It serves as a reagent for labeling proteins or peptides, aiding in the study of protein interactions and functions within biological systems .

Analytical Chemistry

The compound has been employed in analytical chemistry for developing sensors and biosensors. Its ability to form stable complexes with metal ions allows it to be used in detecting trace amounts of metals in environmental samples .

Case Studies

作用机制

The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase (COX), leading to anti-inflammatory effects. It may also interact with other proteins and receptors, modulating various biological processes .

相似化合物的比较

- 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

- 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

生物活性

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine, a compound featuring a pyrazole ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C8H15N3 and a molecular weight of approximately 153.22 g/mol. The structure includes a five-membered pyrazole ring with an ethyl group attached to one of the nitrogen atoms, which facilitates various interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

- The compound has shown potential in inhibiting the growth of various bacteria and fungi. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

2. Anti-inflammatory Effects

- Studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory conditions.

3. Anticancer Potential

- Preliminary investigations have indicated that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound interacts with specific enzymes, notably COX, leading to anti-inflammatory effects.

- Receptor Modulation : It may bind to various receptors involved in pain and inflammation pathways, altering their activity and reducing symptoms associated with these conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-[4-(3-Methyl-1H-pyrazol-4-yl)phenyl]ethanamine | Contains a phenyl group attached to a pyrazole | Potentially different biological activity due to phenyl substitution |

| 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine | Dimethyl substitution on the pyrazole | May exhibit altered pharmacological properties |

| (1-Ethyl-3-methylpyrazolyl)methylamine | Methyl group attached to nitrogen | Different reactivity patterns due to methyl substitution |

This table highlights how variations in structure can influence biological activity and pharmacological profiles.

Case Studies

Several studies have investigated the efficacy of this compound:

Case Study 1: Antimicrobial Efficacy

In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects using a murine model of inflammation. The results indicated significant reduction in paw edema compared to controls, suggesting a strong anti-inflammatory effect mediated by COX inhibition .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine) are synthesized via alkylation of pyrazole precursors with halogenated amines under basic conditions. Optimization includes:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .

- Catalysis : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) as bases to deprotonate intermediates.

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

Purification via column chromatography or recrystallization ensures high purity.

Q. How can the structural identity and purity of this compound be validated?

Methodological Answer:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm substitution patterns on the pyrazole ring and ethanamine chain.

- HRMS : Verify molecular weight and isotopic distribution.

- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths/angles and absolute configuration.

- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% threshold) .

Q. What experimental approaches are used to determine its physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

- Solubility : Shake-flask method in buffers (pH 1–7.4) with UV-Vis quantification .

- Stability : Accelerated degradation studies under heat (40–60°C), light, and humidity. Monitor via TLC/HPLC .

- LogP : Reverse-phase HPLC or shake-flask partitioning (octanol/water) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict its reactivity or biological interactions?

Methodological Answer:

- DFT calculations : Gaussian or ORCA software optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., enzymes, receptors). For example, pyrazole derivatives often bind to kinase ATP pockets .

- MD simulations : GROMACS assesses binding stability over time .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., MTT vs. CellTiter-Glo).

- Meta-analysis : Compare datasets using tools like RevMan, adjusting for variables (e.g., compound purity, solvent effects) .

- Orthogonal assays : Validate activity via enzymatic (e.g., fluorescence quenching) and phenotypic (e.g., apoptosis markers) methods .

Q. How can its potential as a pharmaceutical intermediate be evaluated?

Methodological Answer:

- SAR studies : Modify substituents (e.g., ethyl → propyl) to optimize potency/selectivity.

- ADME profiling :

- Microsomal stability : Rat liver microsomes assess metabolic degradation .

- CYP inhibition : Fluorescent assays identify cytochrome P450 interactions .

- Toxicology : Ames test for mutagenicity; zebrafish models for acute toxicity .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Methodological Answer:

- Crystallization issues : Pyrazole derivatives often form oils or amorphous solids. Solutions include:

属性

IUPAC Name |

1-(1-ethyl-3-methylpyrazol-4-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-4-11-5-8(6(2)9)7(3)10-11/h5-6H,4,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPWIVHXGHWTHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。